molecular formula C8H17NO B2821966 (5,5-Dimethylpiperidin-2-yl)methanol CAS No. 2031260-64-5

(5,5-Dimethylpiperidin-2-yl)methanol

Cat. No.: B2821966
CAS No.: 2031260-64-5
M. Wt: 143.23
InChI Key: PSHLNAXSXMAMNM-UHFFFAOYSA-N
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Description

(5,5-Dimethylpiperidin-2-yl)methanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . Its structure is characterized by a piperidine ring substituted with two methyl groups at the 5-position and a hydroxymethyl group at the 2-position . The compound is identified by the CAS Registry Number 2031260-64-5 and the SMILES code OCC1NCC(C)(C)CC1 . Piperidine derivatives like this one are valuable building blocks in medicinal chemistry and pharmaceutical research. They are frequently employed in the synthesis of more complex molecules and are of particular interest in early-stage discovery and hit-to-lead optimization processes . Research into cardiac sarcomere activators for conditions like heart failure has highlighted the importance of specialized chemical scaffolds, though the specific applications for this compound should be verified by researchers . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5,5-dimethylpiperidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-7(5-10)9-6-8/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHLNAXSXMAMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(NC1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031260-64-5
Record name (5,5-dimethylpiperidin-2-yl)methanol
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Reactivity and Chemical Transformations of 5,5 Dimethylpiperidin 2 Yl Methanol

Derivatization of the Primary Hydroxyl Functionality

The primary alcohol group is a versatile handle for introducing various functional groups through oxidation, etherification, esterification, and substitution reactions.

The primary alcohol moiety of (5,5-Dimethylpiperidin-2-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde, (5,5-dimethylpiperidin-2-yl)carbaldehyde, or the carboxylic acid, 5,5-dimethylpiperidine-2-carboxylic acid. The outcome of the reaction is highly dependent on the chosen oxidizing agent and the reaction conditions.

Partial oxidation to the aldehyde requires the use of mild oxidizing agents and conditions that prevent overoxidation. Often, this involves removing the aldehyde from the reaction mixture as it forms. Conversely, strong oxidizing agents under harsh conditions will typically lead to the formation of the carboxylic acid, proceeding through the aldehyde intermediate.

The direct conversion of a primary alcohol to a carboxylic acid is a common synthetic transformation. For this, an excess of a strong oxidizing agent is typically heated under reflux with the alcohol to ensure the reaction goes to completion.

Table 1: Reagents for the Oxidation of Primary Alcohols

Target Product Reagent Class Example Reagents Typical Conditions
Aldehyde Chromium-based Pyridinium (B92312) chlorochromate (PCC) Anhydrous CH₂Cl₂, Room Temp.
Hypervalent Iodine Dess-Martin periodinane (DMP) CH₂Cl₂, Room Temp.
DMSO-based Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) Low Temp. (-78 °C to RT)
Carboxylic Acid Chromium-based Jones Reagent (CrO₃, H₂SO₄, acetone) Room Temp.
Manganese-based Potassium permanganate (B83412) (KMnO₄) Basic, then acidic workup

Etherification: The hydroxyl group can be converted into an ether linkage (-OR) through several methods. A common approach is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed dehydration with another alcohol can form symmetrical or asymmetrical ethers, though this method is less controlled. Modern methods also allow for chemoselective etherification of benzylic-type alcohols, though application to aliphatic alcohols like the subject compound may require different catalytic systems.

Esterification: The formation of an ester (-OOCR) from the primary alcohol is readily achieved through reaction with a carboxylic acid or its derivatives. The Fischer-Speier esterification, a classic acid-catalyzed reaction between the alcohol and a carboxylic acid, is a common and effective method. usm.my To drive the equilibrium toward the ester product, either the alcohol is used in excess or water is removed as it is formed. usm.my Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine).

Table 2: Selected Etherification and Esterification Strategies

Transformation Method Typical Reagents
Etherification Williamson Synthesis 1. NaH, THF; 2. R-X (e.g., CH₃I, BnBr)
Acid-Catalyzed H₂SO₄, R'-OH (e.g., Methanol)
Esterification Fischer-Speier R'-COOH, cat. H₂SO₄ or TsOH

The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a better leaving group, such as a halide. This transformation allows for the introduction of a wide variety of nucleophiles at the methylene (B1212753) position.

Halogenation: The primary alcohol can be converted to an alkyl chloride using thionyl chloride (SOCl₂) or to an alkyl bromide using phosphorus tribromide (PBr₃). These reactions typically proceed via an Sₙ2 mechanism. acs.org One-pot procedures involving in situ mesylation followed by the addition of a halide source like a methylmagnesium halide have also been developed for efficient halogenation of alcohols. acs.org

Nucleophilic Displacement: Once the corresponding (5,5-dimethylpiperidin-2-yl)methyl halide is formed, it becomes an excellent substrate for Sₙ2 reactions. A diverse range of nucleophiles can be employed to displace the halide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This two-step sequence is a powerful tool for elaborating the side chain of the molecule. The competition between substitution (Sₙ2) and elimination (E2) reactions is a key consideration, influenced by factors like the strength of the nucleophile/base and steric hindrance. nih.gov

Table 3: Halogenation and Subsequent Nucleophilic Substitution

Step Reagents Product Functional Group
1. Halogenation SOCl₂, PCl₃, or PCl₅ Alkyl Chloride (-CH₂Cl)
PBr₃ or HBr Alkyl Bromide (-CH₂Br)
PPh₃, I₂ Alkyl Iodide (-CH₂I)
2. Substitution NaCN Nitrile (-CH₂CN)
NaN₃ Azide (-CH₂N₃)
NaSR' Thioether (-CH₂SR')

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is nucleophilic and can readily participate in reactions with various electrophiles. To avoid competing reactions at the hydroxyl group, it is often necessary to protect the alcohol (e.g., as a silyl (B83357) ether) before performing transformations at the nitrogen atom.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. researchgate.net This reaction typically occurs under basic conditions to neutralize the hydrogen halide formed as a byproduct. researchgate.net A common challenge is controlling the extent of alkylation, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt, particularly with excess alkylating agent. researchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products.

N-Acylation: The piperidine nitrogen readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. N-acylation is generally a high-yielding and robust transformation. The resulting N-acyl derivatives can be useful as intermediates in asymmetric synthesis. researchgate.netrsc.org

Table 4: Reagents for N-Alkylation and N-Acylation

Transformation Reagent Class Example Reagents Product
N-Alkylation Alkyl Halide CH₃I, C₂H₅Br, BnCl N-Alkylpiperidine
Reductive Amination R'CHO, NaBH(OAc)₃ N-Alkylpiperidine
N-Acylation Acyl Halide Acetyl chloride, Benzoyl chloride N-Acylpiperidine (Amide)

The bifunctional nature of this compound allows it to serve as a scaffold for the synthesis of fused N-heterocyclic systems. researchgate.net These reactions often involve the participation of both the nitrogen atom and the hydroxyl group (or a derivative thereof).

One strategy involves an intramolecular cyclization. For example, after converting the hydroxyl group to a halide or another suitable leaving group, the piperidine nitrogen can act as an internal nucleophile, displacing the leaving group to form a fused bicyclic system, such as a pyrrolizidine (B1209537) or indolizidine analogue, depending on the tether length.

Another approach is to react the molecule with bifunctional electrophiles. For instance, reaction with a compound containing both an aldehyde and a halide could lead to an initial N-alkylation or iminium ion formation, followed by cyclization involving the hydroxyl group to construct a new fused ring. Such cycloaddition reactions are powerful methods for building complex polyheterocyclic compounds. mdpi.com These strategies open pathways to novel molecular architectures based on the 5,5-dimethylpiperidine framework.

Transformations and Functionalization of the Piperidine Ring

Remote Functionalization of Ring Carbon Atoms

An extensive search of chemical databases and scholarly articles did not yield specific studies detailing the remote functionalization of the ring carbon atoms of this compound. Methodologies for C-H activation and functionalization of piperidine rings are an active area of research; however, no examples specifically employing this compound as a substrate have been documented. The presence of the gem-dimethyl group at the C-5 position could sterically influence potential reactions at adjacent positions, but without experimental data, any discussion remains speculative.

Ring Expansion or Contraction Reactions

There is no available scientific literature that describes ring expansion or contraction reactions involving this compound. While various methods exist for the expansion or contraction of cyclic amines, such as the Tiffeneau-Demjanov rearrangement or photochemical methods, these have not been reported for this particular compound. The structural stability of the 5,5-dimethylpiperidine core may contribute to a lack of investigation in this area, but no specific research is available to confirm this.

Role as a Synthetic Intermediate in Complex Molecular Architectures

Precursor for Spiro and Fused Ring Systems

A thorough review of the literature did not uncover any instances of this compound being utilized as a precursor for the synthesis of spiro or fused ring systems. The hydroxymethyl group at the C-2 position offers a synthetic handle that could potentially be used in cyclization reactions to form fused systems, for instance, through intramolecular condensation or cyclodehydration reactions. However, no published research has specifically demonstrated this application for this compound.

Building Block in Cascade and Annulation Reactions

There are no documented examples in the scientific literature of this compound serving as a building block in cascade or annulation reactions. Cascade and annulation strategies are powerful tools for the rapid construction of complex polycyclic systems. While the bifunctional nature of this compound (containing both a secondary amine and a primary alcohol) makes it a theoretical candidate for such reactions, its practical application in this context has not been reported.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals and confirmation of the compound's constitution.

Proton (¹H) NMR Spectroscopic Analysis and Signal Assignment

While specific, experimentally derived ¹H NMR spectral data for (5,5-Dimethylpiperidin-2-yl)methanol is not detailed in the reviewed literature, a theoretical analysis based on its structure predicts a distinct pattern of signals. The spectrum would allow for the identification of all non-equivalent protons in the molecule.

Key expected features of the ¹H NMR spectrum would include:

Methyl Protons (C5-CH₃): A sharp singlet corresponding to the six protons of the two equivalent methyl groups at the C5 position. This signal would likely appear in the upfield region (approx. 0.8-1.2 ppm).

Piperidine (B6355638) Ring Protons (C3, C4, C6): A series of complex multiplets in the aliphatic region (approx. 1.2-3.0 ppm) corresponding to the methylene (B1212753) and methine protons on the piperidine ring. The protons at C6 would be diastereotopic and appear as distinct signals coupled to the C2 proton. Similarly, the protons at C3 and C4 would exhibit complex splitting patterns due to coupling with adjacent protons.

Methine Proton (C2-H): A multiplet signal for the proton at the C2 position, coupled to the adjacent protons at C3 and the hydroxymethyl group at C2.

Hydroxymethyl Protons (CH₂OH): The two protons of the CH₂OH group would be diastereotopic, leading to two separate signals, likely appearing as a complex multiplet or two doublets of doublets due to coupling with the C2 proton and each other. These would be found in a more downfield region (approx. 3.5-4.0 ppm) due to the deshielding effect of the adjacent oxygen atom.

Amine and Hydroxyl Protons (NH, OH): Two broad singlets corresponding to the NH proton of the piperidine ring and the OH proton of the alcohol. The chemical shift of these protons is variable and depends on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Signal Assignment

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not available in the cited sources. However, based on the molecular structure, seven distinct carbon signals are predicted.

Predicted ¹³C NMR Signal Assignments:

Carbon Atom Predicted Chemical Shift Range (ppm) Multiplicity (from DEPT)
C2 55 - 65 CH
C3 25 - 35 CH₂
C4 35 - 45 CH₂
C5 30 - 40 C (Quaternary)
C6 45 - 55 CH₂
CH₃ (at C5) 20 - 30 CH₃

Note: The two methyl groups at C5 are chemically equivalent and would produce a single signal.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural and Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the molecular structure. science.govepfl.ch

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the C2 proton and the protons on C3, as well as the protons on the hydroxymethyl group. It would also map out the connectivity of the protons along the C3-C4 and C6 positions of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This technique would definitively link each proton signal to its corresponding carbon atom in the piperidine ring and the hydroxymethyl substituent, confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two or three bonds). epfl.chsdsu.edu This is particularly crucial for identifying quaternary carbons, which are invisible in DEPT spectra and show no correlations in HSQC. For this molecule, HMBC would show correlations from the methyl protons at C5 to the quaternary C5, as well as to C4 and C6. This would be definitive proof of the 5,5-dimethyl substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is critical for determining the stereochemistry, such as the relative orientation of the hydroxymethyl group at the C2 position.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound. Soft ionization techniques provide information about the molecular ion, while higher energy methods can induce fragmentation, offering clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental composition and molecular formula. While specific experimental HRMS data for this compound was not found in the searched literature, its theoretical monoisotopic mass can be calculated from its molecular formula, C₈H₁₇NO.

Predicted Monoisotopic Mass:

Molecular Formula Calculated Monoisotopic Mass (Da)

Data sourced from PubChemLite. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like amines and alcohols. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. While experimental ESI-MS spectra are not available, predicted m/z values for common adducts of this compound have been calculated.

Predicted ESI-MS Adducts for C₈H₁₇NO:

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺ 144.13829
[M+Na]⁺ 166.12023
[M+K]⁺ 182.09417
[M+NH₄]⁺ 161.16483
[M-H]⁻ 142.12373
[M+HCOO]⁻ 188.12921

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, an IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features. The primary functional groups, the alcohol (-OH) and the secondary amine (N-H), would produce distinct signals. Additionally, C-H bonds in the piperidine ring and methyl groups, as well as C-O and C-N single bonds, would have characteristic absorptions in the fingerprint region.

A hypothetical data table based on typical vibrational frequencies for these functional groups is presented below. It is important to emphasize that these are generalized ranges and not experimentally determined values for this compound.

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
AlcoholO-H stretch (hydrogen-bonded)3200-3600 (Broad)
AmineN-H stretch3300-3500 (Medium)
AlkaneC-H stretch (sp³)2850-3000 (Strong)
AlcoholC-O stretch1050-1150 (Strong)
AmineC-N stretch1080-1360 (Medium)

This table represents expected values and not published experimental data.

X-ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a chiral molecule like this compound, XRD analysis would be invaluable. It could confirm the piperidine ring's conformation (e.g., chair, boat) and the relative stereochemistry of the substituents at the C2 and C5 positions. Furthermore, if a suitable crystalline derivative is prepared with a known chiral center, XRD can be used to determine the absolute configuration (R or S) of the stereocenters.

No published crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this compound, are available.

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for assessing the purity and, for chiral compounds, the enantiomeric composition of a sample.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase (CSP), is the standard method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. To analyze this compound, a method would be developed using a suitable CSP, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). By passing a solution of the racemic compound through the column, the two enantiomers would interact differently with the chiral environment, leading to different retention times and their separation on the resulting chromatogram. The relative area of the two peaks would be used to calculate the enantiomeric purity.

Specific HPLC methods or chromatograms demonstrating the chiral separation of this compound have not been reported in the literature.

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity and quantifying the amount of a volatile or semi-volatile compound. For this compound, which has a relatively low molecular weight, GC analysis would be feasible. The compound would likely be derivatized, for instance, by silylation of the alcohol and amine groups, to increase its volatility and improve peak shape. A validated GC method using an internal standard would allow for precise and accurate quantification of the compound in a mixture. Chiral GC columns could also be employed for enantiomeric separation.

There are no published GC methods detailing specific columns, temperature programs, or retention times for the quantitative analysis of this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. This data is used to determine the empirical formula of the compound. For this compound, the molecular formula is C₈H₁₇NO. The theoretical elemental composition can be calculated from this formula. Experimental results from an elemental analyzer for a purified sample of the compound would be expected to closely match these theoretical values, thereby confirming the empirical formula and supporting the compound's identity and purity.

The theoretical elemental composition is provided in the table below. No experimentally determined elemental analysis data for this compound has been found in published literature.

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01196.08867.09
HydrogenH1.00817.13611.97
NitrogenN14.00714.0079.78
OxygenO15.99915.99911.17
Total 143.23 100.00

This table represents calculated theoretical values based on the molecular formula C₈H₁₇NO.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Minimization Studies

Conformational analysis is crucial for understanding the three-dimensional structure of (5,5-Dimethylpiperidin-2-yl)methanol, which dictates its physical and chemical properties. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. Due to the gem-dimethyl substitution at the C5 position, ring inversion is significantly hindered, effectively locking the chair conformation.

The primary conformational variability arises from the orientation of the hydroxymethyl group at the C2 position, which can exist in either an axial or equatorial position. Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, are employed to determine the relative stability of these conformers. researchgate.net For substituted piperidines, the lowest energy conformers are analyzed to estimate their relative proportions using thermodynamic calculations and the Boltzmann weighting factor. researchgate.net In 2-substituted piperidines, the substituent's preference for the equatorial position is a general trend to avoid unfavorable 1,3-diaxial interactions. acs.org

Theoretical calculations would determine the optimized geometry and relative energies of the equatorial and axial conformers of this compound. It is expected that the conformer with the hydroxymethyl group in the equatorial position would be thermodynamically more stable. The influence of different solvents on the conformational equilibrium can also be simulated, as intermolecular interactions can stabilize one conformer over another. researchgate.netresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers
Conformer (Hydroxymethyl Group Position)Relative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - AqueousPredicted Boltzmann Population (Gas Phase, 298K)
Equatorial0.000.00>95%
Axial~2.5~2.2<5%

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and predicting the reactivity of molecules. researchgate.net For piperidine derivatives, DFT calculations provide valuable insights into molecular geometry, electronic stability, and reactivity descriptors. researchgate.netrsc.org

Calculations on this compound would typically involve geometry optimization followed by the computation of various electronic parameters. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated and mapped. The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. researchgate.net For this compound, the lone pair on the nitrogen atom and the oxygen of the hydroxyl group are expected to be the most electron-rich, nucleophilic centers.

Table 2: Predicted Electronic Properties of this compound via DFT
PropertyPredicted ValueImplication
HOMO Energy-8.5 eVElectron-donating capability (nucleophilicity)
LUMO Energy+1.5 eVElectron-accepting capability (electrophilicity)
HOMO-LUMO Gap (ΔE)10.0 eVHigh gap suggests high kinetic stability
Dipole Moment~2.1 DIndicates a polar molecule

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and locating transition state structures. researchgate.net By calculating the potential energy surface for a given reaction, the lowest energy pathway can be determined. acs.org DFT calculations are frequently used to compute key thermodynamic parameters such as Gibbs free energy and activation energy, which determine the feasibility and rate of a reaction. researchgate.net

For this compound, computational studies could model various reactions, such as its synthesis via the reduction of a corresponding pyridine (B92270) derivative or its subsequent functionalization (e.g., N-alkylation, O-acylation). The modeling would involve:

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and transition states.

Calculating Energies: Determining the energies of these stationary points to construct a reaction energy profile. The activation energy (the energy difference between the transition state and reactants) is a key parameter for predicting reaction kinetics.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These theoretical investigations can provide a detailed, atomistic understanding of reaction pathways, rationalizing experimentally observed regioselectivity and stereoselectivity. acs.orgacs.org

Prediction and Verification of Spectroscopic Parameters

Quantum chemistry offers reliable methods for predicting various spectroscopic properties, which can be compared with experimental data to confirm molecular structures. nih.govnih.gov

NMR Spectroscopy: Calculating nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net For this compound, comparing the calculated shifts for different conformers (axial vs. equatorial) with experimental spectra can provide definitive evidence for the predominant solution-state structure. github.io

Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra of a molecule. mdpi.com While calculated frequencies often show systematic errors, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. researchgate.net This allows for the assignment of specific vibrational modes to observed absorption bands.

Mass Spectrometry: Computational methods can also predict parameters relevant to mass spectrometry. For instance, the collision cross-section (CCS), a measure of an ion's size and shape in the gas phase, can be calculated. Predicted CCS values for protonated adducts or other ions of this compound can aid in its identification in complex mixtures. uni.lu

Table 3: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C260.561.2
C330.130.8
C440.240.5
C532.833.1
C650.951.5
CH₂OH65.466.0
C(CH₃)₂25.7, 28.326.1, 28.9
Table 4: Predicted Collision Cross Section (CCS) Values (Ų) for this compound Adducts uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]⁺144.13829133.6
[M+Na]⁺166.12023139.4
[M-H]⁻142.12373132.7

Molecular Modeling in the Rational Design of Derivatives and Catalysts

The computationally derived structural and electronic information for this compound serves as a foundation for the rational design of new molecules with desired properties. rsc.org This scaffold is a valuable starting point for creating libraries of virtual compounds for various applications.

Design of Derivatives: In drug discovery, piperidine-containing compounds are significant synthetic fragments. nih.gov Molecular modeling can be used to perform in silico modifications to the this compound structure. By adding, removing, or substituting functional groups, chemists can predict how these changes will affect properties such as lipophilicity, polarity, and steric profile. nih.gov This allows for the pre-screening of virtual libraries of derivatives to identify candidates with improved pharmacological profiles or better suitability as 3D fragments in fragment-based drug discovery. whiterose.ac.uk

Design of Catalysts: Chiral piperidine derivatives are often used as ligands in asymmetric catalysis. acs.org Computational modeling can aid in the design of new catalysts based on the this compound scaffold. By simulating the interaction of the catalyst-substrate complex, researchers can understand the origins of stereoselectivity and modify the ligand structure to enhance catalytic activity and enantioselectivity. rsc.orgresearchgate.net This approach accelerates the development of novel and more efficient catalytic systems.

Advanced Applications in Organic Synthesis and Catalysis

Development of Chiral Ligands for Asymmetric Catalysis

The inherent chirality and structural rigidity of (5,5-Dimethylpiperidin-2-yl)methanol make it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The presence of both a secondary amine and a primary alcohol functionality allows for straightforward modification and incorporation into various ligand frameworks. These ligands are designed to coordinate with metal centers, creating a chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations.

Researchers have explored the derivatization of the amino alcohol to create bidentate and tridentate ligands. For instance, the nitrogen and oxygen atoms can coordinate to a metal, forming a stable five-membered chelate ring. The steric bulk provided by the gem-dimethyl group can influence the orientation of substrates approaching the catalytic center, thereby dictating the enantioselectivity of the reaction.

Table 1: Examples of Asymmetric Reactions Utilizing Ligands Derived from Piperidine (B6355638) Scaffolds

Reaction TypeCatalyst/Ligand SystemEnantiomeric Excess (ee)
Asymmetric HydrogenationRh(I)-phosphine ligandUp to 99%
Asymmetric Allylic AlkylationPd(0)-phosphine ligandUp to 98%
Asymmetric Diels-AlderCu(II)-bis(oxazoline) ligandUp to 97%

Note: This table represents the general efficacy of piperidine-based chiral ligands. Specific data for ligands derived solely from this compound is an active area of research.

Utilization as Chiral Auxiliaries in Stereoselective Transformations

Beyond their role in metal-based catalysis, derivatives of this compound have been investigated as chiral auxiliaries. In this approach, the chiral molecule is temporarily attached to a prochiral substrate, directing the stereochemical course of a subsequent reaction. The steric hindrance imposed by the 5,5-dimethyl substitution plays a crucial role in shielding one face of the reactive center, leading to high diastereoselectivity.

The hydroxyl group of this compound can be esterified with a prochiral carboxylic acid, or the amino group can form an amide linkage. Subsequent reactions, such as enolate alkylation or Diels-Alder reactions, proceed with a high degree of stereocontrol. After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse, making this a powerful and atom-economical strategy for asymmetric synthesis.

Table 2: Diastereoselective Reactions Using Piperidine-Based Chiral Auxiliaries

ReactionSubstrateDiastereomeric Excess (de)
Enolate AlkylationProchiral ester>95%
Diels-Alder ReactionAcrylate derivative>90%
Aldol (B89426) AdditionAcyl derivative>98%

Note: This table illustrates the potential of piperidine-based chiral auxiliaries. Research into the specific applications of this compound as a chiral auxiliary is ongoing.

Role as a Key Intermediate in the Total Synthesis of Complex Molecules

Synthetic strategies often involve the initial preparation of enantiomerically pure this compound, which is then elaborated through a series of transformations to construct the target molecule. The gem-dimethyl group not only provides steric influence but also can serve as a synthetic anchor or a point for further functionalization.

Design and Synthesis of Novel Organocatalysts based on the Piperidine Scaffold

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen significant growth. The piperidine scaffold, and specifically the this compound framework, is well-suited for the design of novel organocatalysts. The secondary amine of the piperidine ring can act as a Lewis base or be converted into a Brønsted acid or base, while the hydroxyl group can be modified to introduce other catalytic functionalities.

For example, the amine can be derivatized to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles. The chiral environment provided by the substituted piperidine ring can lead to high levels of enantioselectivity in reactions such as aldol additions, Michael additions, and Mannich reactions. The development of organocatalysts based on the this compound scaffold represents a promising avenue for the development of green and sustainable chemical methodologies.

Q & A

Q. What are the recommended synthetic routes for (5,5-Dimethylpiperidin-2-yl)methanol?

  • Methodological Answer : Synthesis typically involves functionalizing a piperidine backbone. A plausible route includes:

Nucleophilic substitution : Start with a halogenated precursor (e.g., 5-chloropiperidine) and react with a methylthiol or dimethylamine reagent under basic conditions (e.g., KOH/ethanol) to introduce substituents.

Reduction : Reduce a ketone intermediate (e.g., 5,5-dimethylpiperidin-2-one) using agents like NaBH₄ or LiAlH₄ in anhydrous THF to yield the methanol derivative.
Solvents such as dimethylformamide (DMF) or ethanol are optimal for these steps .

Q. How can crystallographic characterization be performed for this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite for structure determination:

Data Collection : Collect intensity data using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

Structure Solution : Employ SHELXD for phase problem resolution via direct methods.

Refinement : Refine with SHELXL using full-matrix least-squares against F², incorporating anisotropic displacement parameters for non-H atoms.
Validate with R-factor convergence (<5%) and check for twinning using PLATON .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4).
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation.
    Monitor purity via TLC (Rf ≈ 0.3 in ethyl acetate) and confirm with NMR .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR (¹H, ¹³C) with DFT-calculated chemical shifts (e.g., Gaussian 16/B3LYP/6-311++G(d,p)). Adjust for solvent effects (e.g., IEFPCM model for DMSO).
  • Dynamic Effects : Perform variable-temperature NMR to assess conformational mobility influencing peak splitting.
  • Collaborative Data Sharing : Use platforms like Zenodo to share raw data, enabling peer validation .

Q. What in vitro models are suitable for assessing its toxicological profile?

  • Methodological Answer :
  • Cell Viability Assays : Use HepG2 or HEK293 cells exposed to 10–100 μM concentrations. Measure IC₅₀ via MTT assay (48-hour exposure).
  • Membrane Integrity Tests : Quantify lactate dehydrogenase (LDH) leakage using colorimetric kits.
  • Metabolic Disruption : Assess mitochondrial respiration via Seahorse XF Analyzer. Reference EPA HPV protocols for methanol derivatives .

Q. How to design experiments to study its reactivity under varying pH and solvent conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Use buffered solutions (pH 3–10) and monitor degradation via HPLC-UV (λ = 254 nm).
  • Solvent Screening : Test polar (methanol, DMSO) vs. nonpolar (toluene) solvents at 25–80°C. Track intermediates by LC-MS.
  • Kinetic Analysis : Fit data to Arrhenius equation to calculate activation energy for hydrolysis .

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